

Vupanorsen Clinical Trial Data: A Cross-Study Comparison

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Compound of Interest

Compound Name: **Vupanorsen**

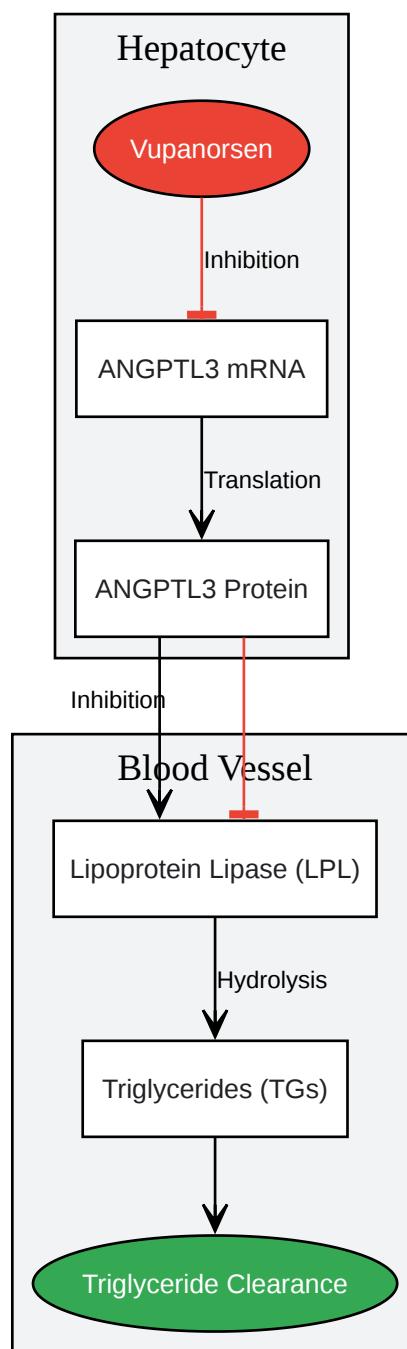
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Vupanorsen, an investigational antisense oligonucleotide, has been evaluated in clinical trials for its potential to manage dyslipidemia by targeting angiopoietin-like 3 (ANGPTL3) protein synthesis.[1][2][3] This guide provides a comparative analysis of key clinical trial data for **vupanorsen** and other lipid-lowering therapies, offering researchers, scientists, and drug development professionals a concise overview of their performance.

Mechanism of Action: The ANGPTL3 Pathway

Vupanorsen is designed to reduce the production of ANGPTL3, a key regulator of lipid metabolism primarily synthesized in the liver.[4] ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the breakdown of triglycerides and other lipoproteins.[5][6] By inhibiting ANGPTL3 synthesis, **vupanorsen** aims to increase the activity of these lipases, leading to enhanced clearance of triglycerides and cholesterol from the circulation.[2][5] The therapeutic potential of targeting ANGPTL3 is supported by genetic studies showing that individuals with loss-of-function mutations in the ANGPTL3 gene have lower levels of LDL-C and triglycerides, and a reduced risk of cardiovascular disease.[4]



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Vupanorsen's Mechanism of Action in the ANGPTL3 Signaling Pathway.

Vupanorsen Clinical Trial Program

Vupanorsen has been evaluated in a series of clinical trials to assess its efficacy and safety in patients with dyslipidemia.

Phase 2a Study

A Phase 2a, double-blind, placebo-controlled, dose-ranging study evaluated **vupanorsen** in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][8] Participants received subcutaneous injections of **vupanorsen** or placebo for six months.[8] The primary endpoint was the percent change in fasting triglycerides from baseline.[8]

TRANSLATE-TIMI 70 (Phase 2b)

The TRANSLATE-TIMI 70 trial was a larger Phase 2b study that randomized 286 statin-treated patients with elevated non-HDL cholesterol (≥ 100 mg/dL) and triglycerides (150-500 mg/dL) to receive either **vupanorsen** or placebo.[1][9] The study evaluated a broader range of doses administered every two or four weeks over a 24-week period.[10] The primary endpoint for this trial was the percent change in non-high-density lipoprotein cholesterol (non-HDL-C).[1]

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety findings from the **vupanorsen** clinical trials and compare them with other notable lipid-lowering therapies.

Efficacy Data: Vupanorsen

Trial	Dose	Triglyceride Reduction	Non-HDL-C Reduction	LDL-C Reduction	ANGPTL3 Reduction
Phase 2a	80 mg every 4 weeks	53%	18%	-	59%
TRANSLATE-TIMI 70	80 mg every 2 weeks	56.8%	27.7%	16.0%	95.2%
TRANSLATE-TIMI 70	160 mg every 4 weeks	41.3%	22.4%	-	-
TRANSLATE-TIMI 70	160 mg every 2 weeks	56.8%	-	-	-

Data represents placebo-adjusted mean percentage change from baseline.[1][8][10][11]

Efficacy Data: Competitor Landscape

Drug	Mechanism of Action	Key Trial(s)	Triglyceride Reduction	Non-HDL-C Reduction	LDL-C Reduction
Evinacumab	ANGPTL3 Inhibitor (mAb)	ELIPSE HoFH	-	-	49%
Inclisiran	PCSK9 Inhibitor (siRNA)	ORION-10, ORION-11	-	-	~50-52%
Bempedoic Acid	ATP Citrate Lyase Inhibitor	CLEAR Outcomes	-	-	18-28%

Data represents placebo-adjusted mean percentage change from baseline.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Safety and Tolerability

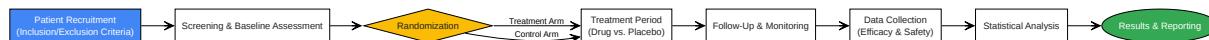
Drug	Common Adverse Events	Serious Adverse Events of Note
Vupanorsen	Injection site reactions. [1]	Dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction. [1] [10]
Evinacumab	Influenza-like illness, rhinorrhea. [15]	Generally well-tolerated in clinical trials. [15]
Inclisiran	Injection site reactions (predominantly mild to moderate). [16]	Safety profile similar to placebo in major trials. [16]
Bempedoic Acid	Hyperuricemia, nasopharyngitis, urinary tract infection. [17]	Small increases in gout and cholelithiasis observed. [18]

Discontinuation of Vupanorsen Development

Despite demonstrating reductions in triglycerides and non-HDL-C, Pfizer and Ionis announced the discontinuation of the **vupanorsen** clinical development program.[2] The decision was based on the modest efficacy in reducing non-HDL cholesterol and the observed safety concerns, specifically the dose-dependent increases in liver enzymes and hepatic fat.[10]

Experimental Protocols

A standardized clinical trial workflow is essential for the systematic evaluation of new therapeutic agents.



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A Generalized Workflow for a Randomized Controlled Clinical Trial.

Vupanorsen Phase 2a Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study. [8]
- Patient Population: 105 patients with fasting triglycerides >150 mg/dL, type 2 diabetes, and hepatic steatosis.[8]
- Dosing Regimens: Subcutaneous injections of 40 mg or 80 mg every 4 weeks, or 20 mg every week, versus placebo.[7][8]
- Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[8]

Vupanorsen TRANSLATE-TIMI 70 (Phase 2b) Protocol

- Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[1]
- Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol ≥ 100 mg/dL and triglycerides between 150 and 500 mg/dL.[1][10]

- Dosing Regimens: Seven different subcutaneous **vupanorsen** doses ranging from 80 mg every 4 weeks to 160 mg every 2 weeks, versus placebo.[1][9]
- Primary Endpoint: Percent change in non-HDL cholesterol from baseline at 24 weeks.[1]

Conclusion

Vupanorsen demonstrated a significant, dose-dependent reduction in triglycerides and ANGPTL3 levels.[4][7] However, the reductions in non-HDL cholesterol were modest, and the safety profile, particularly at higher doses, raised concerns regarding liver enzyme elevations and increased hepatic fat.[1][10] This ultimately led to the discontinuation of its clinical development.[2] The data from the **vupanorsen** trials, when compared with other lipid-lowering agents targeting different pathways, underscore the ongoing challenge of developing therapies that not only potently reduce atherogenic lipoproteins but also maintain a favorable safety profile. The exploration of ANGPTL3 as a therapeutic target remains an active area of research, with other modalities such as monoclonal antibodies showing promise in specific patient populations.

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